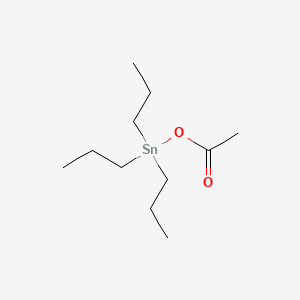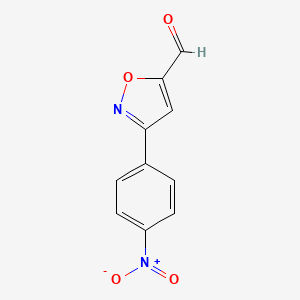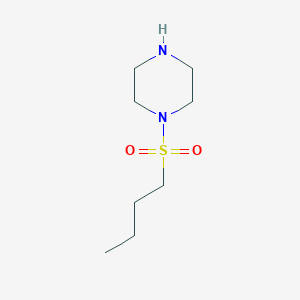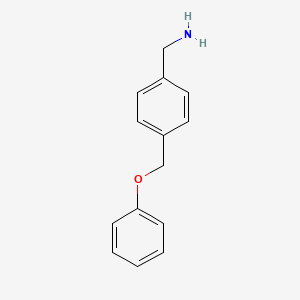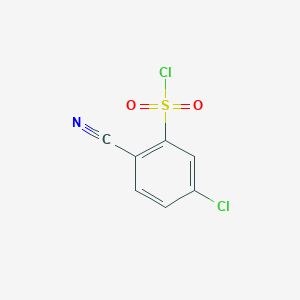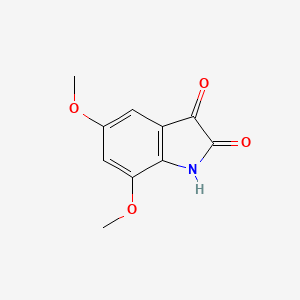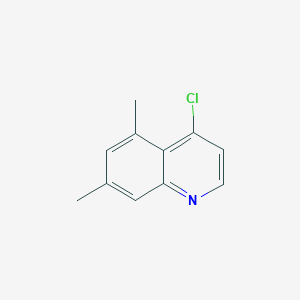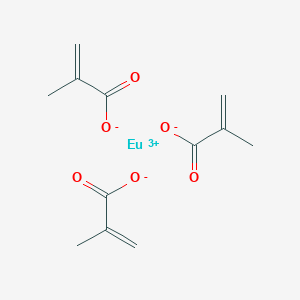
Europium(3+);2-methylprop-2-enoate
Overview
Description
Europium(3+);2-methylprop-2-enoate: is a coordination compound consisting of europium in the +3 oxidation state and 2-methylprop-2-enoate as the ligand Europium is a lanthanide metal known for its unique luminescent properties, making it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of europium(3+);2-methylprop-2-enoate typically involves the reaction of europium(III) chloride or europium(III) nitrate with 2-methylprop-2-enoic acid in an aqueous or organic solvent. The reaction is often carried out under reflux conditions to ensure complete dissolution and reaction of the starting materials. The resulting product is then purified through recrystallization or precipitation techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where europium salts are reacted with methacrylic acid under controlled temperature and pressure conditions. The product is then isolated through filtration, washing, and drying processes to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: Europium(3+);2-methylprop-2-enoate can undergo redox reactions, where europium(III) can be reduced to europium(II) under specific conditions.
Substitution Reactions: The methacrylate ligand can be substituted with other ligands in the presence of suitable reagents, leading to the formation of new coordination compounds.
Polymerization: The methacrylate group can undergo polymerization reactions, forming polymeric materials with unique properties.
Common Reagents and Conditions:
Oxidation/Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used to reduce europium(III) to europium(II).
Substitution: Ligand exchange reactions can be facilitated by using solvents like ethanol or acetonitrile and heating the reaction mixture.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to initiate the polymerization of the methacrylate group.
Major Products:
Reduction: Europium(II) complexes.
Substitution: New europium coordination compounds with different ligands.
Polymerization: Poly(methyl methacrylate) or copolymers with other monomers.
Scientific Research Applications
Chemistry: Europium(3+);2-methylprop-2-enoate is used in the synthesis of luminescent materials and as a precursor for the preparation of europium-doped phosphors. These materials are essential in the development of light-emitting diodes (LEDs) and other optoelectronic devices .
Biology: In biological research, europium complexes are employed as luminescent probes for imaging and diagnostic applications. The unique luminescent properties of europium allow for sensitive detection and imaging of biological molecules .
Medicine: this compound is explored for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI). The compound’s luminescent properties enhance the contrast and resolution of imaging techniques .
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and coatings. The compound’s ability to form stable complexes with metal ions makes it valuable in the development of advanced materials .
Mechanism of Action
The mechanism of action of europium(3+);2-methylprop-2-enoate primarily involves the interaction of the europium ion with the surrounding ligands and the environment. The europium ion can undergo electronic transitions that result in luminescence, making it useful in various applications. The methacrylate ligand stabilizes the europium ion and enhances its solubility and reactivity in different media .
Molecular Targets and Pathways:
Luminescence: The europium ion interacts with light, leading to electronic transitions and the emission of light at specific wavelengths.
Coordination Chemistry: The methacrylate ligand coordinates with the europium ion, forming a stable complex that can participate in various chemical reactions.
Comparison with Similar Compounds
Europium(III) chloride (EuCl3): A common europium compound used in luminescent materials and as a precursor for other europium complexes.
Europium(III) nitrate (Eu(NO3)3): Used in the synthesis of europium-doped phosphors and as a luminescent probe.
Europium(III) acetate (Eu(CH3COO)3): Employed in the preparation of europium-based coordination compounds and luminescent materials.
Uniqueness: Europium(3+);2-methylprop-2-enoate is unique due to the presence of the methacrylate ligand, which imparts specific properties such as polymerizability and enhanced solubility. This makes it particularly valuable in applications requiring both luminescence and polymerization capabilities, such as in the development of advanced materials and optoelectronic devices .
Properties
IUPAC Name |
europium(3+);2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H6O2.Eu/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGAQLKDLXTZNG-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15EuO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591124 | |
| Record name | Europium(3+) tris(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79718-24-4 | |
| Record name | Europium(3+) tris(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


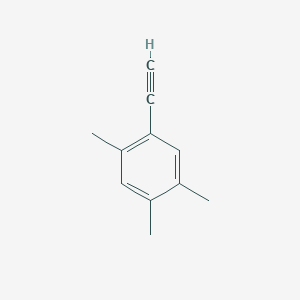
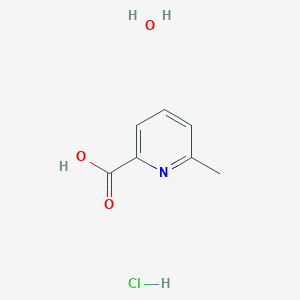
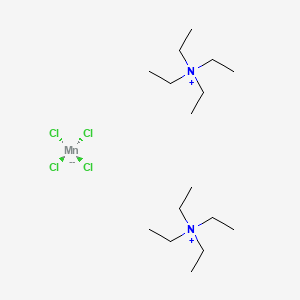

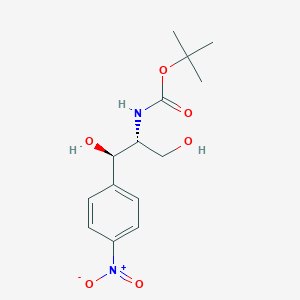
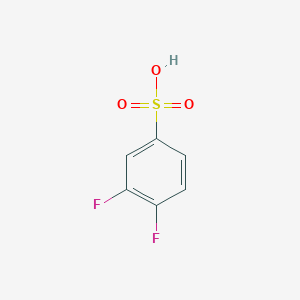
![4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile](/img/structure/B1612610.png)
